4-Ketobenzotriazine-O-CH2-COOH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ketobenzotriazine-O-CH2-COOH involves the reaction of 4-oxo-1,2,3-benzotriazine with chloroacetic acid under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like sodium hydroxide (NaOH) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Ketobenzotriazine-O-CH2-COOH primarily undergoes substitution reactions due to the presence of the reactive carboxyl group. It can react with amines to form amide bonds, making it useful in bioconjugation and protein labeling .
Common Reagents and Conditions
Reagents: Amines, bases (e.g., NaOH), solvents (e.g., DMF)
Conditions: Basic conditions, moderate temperatures
Major Products
The major products formed from reactions involving this compound are typically amide derivatives when reacted with amines. These products are valuable in various biochemical applications .
Scientific Research Applications
4-Ketobenzotriazine-O-CH2-COOH has several applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and as a building block in organic synthesis.
Biology: Employed in the design of antigens and haptens for immunological studies.
Medicine: Potential use in drug development and as a linker in antibody-drug conjugates.
Industry: Utilized in the production of biochemical assay reagents and diagnostic tools.
Mechanism of Action
The mechanism of action of 4-Ketobenzotriazine-O-CH2-COOH involves its ability to form stable covalent bonds with free amine groups in proteins. This reaction is facilitated by the carboxyl group at the end of its spacer arm, which reacts with the amine groups to form amide bonds . This property makes it an effective tool in bioconjugation and protein labeling.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-1,2,3-benzotriazine: The parent compound, which lacks the carboxyl group and spacer arm.
Chloroacetic acid: A simpler molecule used in the synthesis of 4-Ketobenzotriazine-O-CH2-COOH.
Uniqueness
This compound is unique due to its ability to form stable covalent bonds with proteins, making it highly valuable in biochemical applications. Its structure allows for specific and efficient bioconjugation, which is not as easily achieved with simpler compounds like chloroacetic acid .
Properties
Molecular Formula |
C9H7N3O4 |
---|---|
Molecular Weight |
221.17 g/mol |
IUPAC Name |
2-[(4-oxo-1,2,3-benzotriazin-3-yl)oxy]acetic acid |
InChI |
InChI=1S/C9H7N3O4/c13-8(14)5-16-12-9(15)6-3-1-2-4-7(6)10-11-12/h1-4H,5H2,(H,13,14) |
InChI Key |
KZDMXSMLPUQPSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)OCC(=O)O |
Origin of Product |
United States |
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